molecular formula C12H24O2Si B1380971 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde CAS No. 939411-89-9

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde

Cat. No.: B1380971
CAS No.: 939411-89-9
M. Wt: 228.4 g/mol
InChI Key: NAHGSTDYJQAXNQ-UHFFFAOYSA-N
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Description

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a versatile organic compound widely used in synthetic organic chemistry. It is known for its role as a reagent in various stereocontrolled reactions, particularly in the synthesis of complex molecules. The compound features a cyclobutyl ring substituted with a tert-butyldimethylsilyloxy group and an acetaldehyde moiety, making it a valuable intermediate in the preparation of diverse chemical entities.

Biochemical Analysis

Biochemical Properties

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in aldol reactions, where it can function as both an aldol donor and acceptor . This dual functionality is crucial in the stereocontrolled production of erythrose, a key intermediate in the synthesis of several natural products. The compound’s interactions with enzymes such as aldolases facilitate these reactions, highlighting its importance in synthetic glycobiology.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in aldol reactions, thereby influencing the production of key intermediates in metabolic pathways . The compound’s ability to act as both an aldol donor and acceptor is central to its mechanism of action, allowing it to participate in a wide range of biochemical reactions. These interactions can lead to changes in gene expression, further highlighting its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to alter cellular function, emphasizing the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies indicate that careful control of dosage is essential to achieve the desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into key intermediates . The compound’s role in aldol reactions is particularly noteworthy, as it contributes to the production of erythrose and other important metabolites. These interactions can influence metabolic flux and alter metabolite levels, underscoring the compound’s significance in metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in experimental studies.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its distribution within cells. By understanding its subcellular localization, researchers can gain insights into the compound’s role in cellular processes and optimize its use in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.

    Introduction of the Tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.

    Addition of the Acetaldehyde Moiety: The final step involves the addition of the acetaldehyde group through an aldol reaction or similar carbonyl addition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor in stereocontrolled reactions . This dual functionality allows it to participate in complex reaction pathways, leading to the formation of highly stereoselective products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (Tert-butyldimethylsilyloxy)acetaldehyde: A similar compound with a simpler structure, lacking the cyclobutyl ring.

    Cyclobutylacetaldehyde: A compound with a cyclobutyl ring and an acetaldehyde moiety but without the tert-butyldimethylsilyloxy group.

Uniqueness

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is unique due to its combination of a cyclobutyl ring, a tert-butyldimethylsilyloxy group, and an acetaldehyde moiety. This unique structure allows it to participate in a wide range of stereocontrolled reactions, making it a valuable reagent in synthetic organic chemistry.

Properties

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHGSTDYJQAXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939411-89-9
Record name 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 2 L round bottomed flask was added 3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol (80.0 g, 307 mmol) and THF/t-BuOH/H2O (1:1:2, 2 L). Sodium periodate (120.15 g, 562 mmol) was added and the reaction was stirred at RT. After addition the solution became yellow and thickened. The stirrer was adjusted to maintain stirring. After 1.5 h, the reaction is complete as monitored by TLC (10% EtOAc/Hexane). 300 mL H2O was added to the reaction and the aqueous solution was extracted with ether (3×600 mL). The combined organics were dried over MgSO4 and carefully concentrated in vacuo (Note: volatile product). The oil was re-dissolved in 200 mL of benzene and azeotroped to remove any excess t-BuOH. The crude oil was adsorbed onto a plug of silica gel and chromatographed through a glass column, eluting with 3% EtOAc in hexane, to provide a golden oil after concentrating in vacuo (Note: volatile product). The oil was dissolved in 200 mL of benzene and concentrated in vacuo. The mixture was further concentrated to remove excess benzene to give 2-(1-(tert-butyldimethylsilyloxy)cyclobutyl) acetaldehyde (67.5 g, 296 mmol, 96.2% yield). The title compound yielded contained some benzene and was carried forward without further purification.
Name
3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol
Quantity
80 g
Type
reactant
Reaction Step One
Name
THF t-BuOH H2O
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
120.15 g
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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